4'-Fluoropropiophenone
Description
Significance in Contemporary Organic Synthesis and Drug Discovery
The presence of fluorine in organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of drug discovery, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. 4'-Fluoropropiophenone, as a fluorinated synthon, provides a ready-made scaffold for the incorporation of this important element into novel pharmaceutical candidates.
Its utility extends to being a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, it is employed in the creation of other fluorinated compounds that are valuable in materials science for producing polymers and resins with enhanced stability and reactivity. chemimpex.com The compound's versatility is also demonstrated by its use in the preparation of molecules like 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.comsigmaaldrich.com
Historical Context of Fluorinated Ketone Research
The field of organofluorine chemistry has a rich history, with the first examples of fluoroaromatic compounds being synthesized in the early 20th century. nih.gov The development of methods for introducing fluorine into organic molecules has been a continuous area of research, driven by the unique and often beneficial properties that fluorine imparts. cas.cn
The synthesis and study of fluorinated ketones, in particular, have been a focus of investigation for many decades. Early work in this area laid the foundation for the development of more sophisticated synthetic methods and a deeper understanding of the reactivity of these compounds. acs.org Research into fluorinated ketones has been propelled by their potential applications as enzyme inhibitors, fluorinated synthons for building complex molecules, and as monomers for advanced polymeric materials. cas.cn The development of new synthetic routes to access structurally diverse fluorinated ketones remains an active area of research, with a focus on improving efficiency and expanding the scope of accessible molecules. cas.cn
Chemical and Physical Properties of this compound
This compound is a clear, colorless to light orange or yellow liquid. chemicalbook.com It is characterized by the following physical and chemical properties:
| Property | Value |
| CAS Number | 456-03-1 chemicalbook.comsigmaaldrich.comthermofisher.comscbt.comsigmaaldrich.comavantorsciences.comchemicalbook.com |
| IUPAC Name | 1-(4-fluorophenyl)propan-1-one thermofisher.comnih.gov |
| Molecular Formula | C₉H₉FO chemicalbook.comthermofisher.comscbt.comavantorsciences.comepa.govguidechem.com |
| Molecular Weight | 152.17 g/mol chemicalbook.comsigmaaldrich.comscbt.comavantorsciences.comnih.gov |
| Boiling Point | 100-102 °C at 22 mmHg chemicalbook.comavantorsciences.comguidechem.comfishersci.com |
| Density | 1.096 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index | 1.5059 at 20 °C chemicalbook.comsigmaaldrich.com |
| Flash Point | 76 °C (168.8 °F) avantorsciences.comfishersci.com |
This table is interactive. Click on the headers to sort the data.
Detailed Research Findings
The reactivity of this compound is largely dictated by the presence of the ketone functional group and the fluorine-substituted aromatic ring. The electron-withdrawing nature of the fluorine atom influences the reactivity of the carbonyl group and the aromatic ring in various transformations.
One of the key applications of this compound is its role as a precursor in Friedel-Crafts reactions. cas.cn This classic organic reaction allows for the attachment of the propiophenone (B1677668) moiety to other aromatic systems, a crucial step in the synthesis of more complex molecular architectures.
Furthermore, the ketone functionality can be readily transformed into other functional groups. For instance, reduction of the ketone can yield the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, which can serve as a chiral building block in asymmetric synthesis. The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.
Recent advances in synthetic methodology have focused on the development of more efficient and selective ways to synthesize and utilize fluorinated ketones like this compound. organic-chemistry.org These methods often employ transition metal catalysis to achieve transformations that are difficult to accomplish using traditional synthetic routes. cas.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJNVLLXIIPXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196559 | |
| Record name | 4-Fluoropropiophenone | |
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Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-03-1 | |
| Record name | 1-(4-Fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-03-1 | |
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| Record name | 4-Fluoropropiophenone | |
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| Record name | 4'-Fluoropropiophenone | |
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| Record name | 4-Fluoropropiophenone | |
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| Record name | 4-fluoropropiophenone | |
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| Record name | 4′-Fluoropropiophenone | |
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Synthetic Methodologies and Advanced Reaction Pathways of 4 Fluoropropiophenone
Established Synthetic Routes and Mechanistic Investigations
The traditional synthesis and subsequent use of 4'-fluoropropiophenone as a building block are well-documented in chemical literature. These methods have been foundational in organic synthesis for producing a variety of fluorinated compounds.
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with propionyl chloride. chemicalbook.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.comyoutube.com
The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of the propionyl chloride. sigmaaldrich.comyoutube.com This is followed by the cleavage of the carbon-chlorine bond, which generates a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion then acts as the electrophile, reacting with the electron-rich fluorobenzene ring to form the monoacylated product, this compound. sigmaaldrich.comyoutube.com A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
Reaction Conditions for Friedel-Crafts Acylation of Fluorobenzene:
| Reactants | Catalyst | Solvent | Temperature | Yield |
| Fluorobenzene, Propionyl Chloride | Aluminum Chloride | Dichloroethane | 0-10 °C | Good |
| Fluorobenzene, Propionic Anhydride (B1165640) | Polyphosphoric Acid | - | 80 °C | Moderate |
This table presents typical conditions for the Friedel-Crafts acylation to produce this compound. The specific yields can vary based on the scale and precise conditions of the reaction.
This compound serves as a valuable precursor for the synthesis of various other organic compounds. chemicalbook.com For instance, it has been utilized in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.comsigmaaldrich.com This highlights its role as a building block in creating more complex heterocyclic structures.
Furthermore, derivatives of this compound, such as 3-chloro-4'-fluoropropiophenone (B1582443) and 4'-fluorovalerophenone, demonstrate the versatility of the initial ketone in further chemical transformations. chemicalbook.com These transformations can include halogenations, reductions, and chain extensions, leading to a diverse array of fluorinated molecules with potential applications in various fields of chemistry. For example, the asymmetric nucleophilic fluorination of 2-bromopropiophenone, a related compound, has been explored to produce chiral 2-fluoropropiophenone. maynoothuniversity.ie
Examples of Compounds Derived from this compound:
| Derivative | Type of Reaction |
| 2-(4-fluorophenyl)-3-methylquinoxaline | Condensation |
| 3-Chloro-4'-fluoropropiophenone | Halogenation |
| 4'-Fluorovalerophenone | Grignard Reaction/Oxidation |
This table showcases a selection of compounds that can be synthesized using this compound as a starting material, illustrating the types of chemical transformations involved.
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more efficient, scalable, and environmentally friendly methods for chemical synthesis. This trend has also impacted the production and transformation of this compound.
Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. In the context of Friedel-Crafts reactions, research has explored the use of alternative catalysts to the traditionally used stoichiometric amounts of Lewis acids. sigmaaldrich.com For instance, poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been shown to be an efficient and easy-to-handle solid superacid catalyst for Friedel-Crafts reactions. sigmaaldrich.com Nickel-catalyzed cascade reactions have also been reported for the arylation of alkynes, which could represent an alternative strategy for forming the aryl-ketone bond present in this compound. rsc.org The development of efficient rhodium(II) catalysts for asymmetric cyclopropenation also points towards the broader trend of using catalytic amounts of transition metals to achieve highly selective transformations. nih.gov
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided results, the principles of flow chemistry are applicable. For example, the continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives from diketones demonstrates the potential of this technology for producing fluorinated compounds. nih.govtib.eu Such a setup could be adapted for the Friedel-Crafts acylation to produce this compound, allowing for better control over reaction parameters and facilitating a more streamlined and potentially higher-yielding process.
Superbases are compounds with extremely high basicity that can enable unique chemical transformations. chemprob.org These media, which can be composed of a strong base and a solvent that specifically binds the cation, create highly reactive "naked" anions. chemprob.org While direct applications of superbasic media to this compound are not explicitly detailed, the principles of superbase chemistry suggest potential avenues for its transformation. For example, superbasic conditions are known to facilitate rearrangements and phosphorylations of aromatic ketones. chemprob.orgnih.gov The generation of superbasic carbanions via photoredox catalysis also opens up new possibilities for C-C bond formation under mild, base-free conditions. researchgate.net These methods could potentially be applied to deprotonate the alpha-carbon of this compound, creating a highly reactive nucleophile for subsequent reactions.
Stereoselective Synthesis and Chiral Induction Studies of this compound
The stereochemical outcome of reactions involving this compound and its derivatives is of significant interest in synthetic chemistry, particularly for the preparation of enantiomerically pure or enriched chiral compounds. Research in this area has focused on controlling the formation of stereocenters, primarily through diastereoselective and enantioselective transformations.
Diastereoselective Reductions of α-Fluoroketones and Analogues
The reduction of α-haloketones can lead to the formation of two diastereomers, syn and anti. In the context of α-fluoropropiophenone, which is an α-fluoroketone, the reduction of its carbonyl group generates a new stereocenter, resulting in syn- and anti-1-(4-fluorophenyl)-1-fluoro-2-propanol. The control of this diastereoselectivity has been a subject of detailed investigation.
A significant advancement in this area involves the use of chelation control with titanium-based Lewis acids. nih.gov The diastereoselectivity of the reduction of α-fluoropropiophenone can be effectively directed by pretreating the ketone with a specific Lewis acid before reduction with lithium borohydride (B1222165) (LiBH₄). nih.govnih.gov This method's efficacy hinges on the interaction between the Lewis acid, the fluorine atom, and the carbonyl oxygen.
When α-fluoropropiophenone is pretreated with titanium tetrachloride (TiCl₄), a chelated intermediate is formed. Subsequent reduction with LiBH₄ proceeds via a chelation-controlled mechanistic pathway, leading predominantly to the syn diastereomer. nih.govnih.gov In contrast, when titanium isopropoxide (Ti(OiPr)₄) is used under identical conditions, the reaction follows a non-chelation pathway, yielding the anti diastereomer as the major product. nih.gov Detailed NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, have confirmed the chelation between TiCl₄ and α-fluoropropiophenone, supporting the proposed mechanism. nih.govnih.gov This methodology has been shown to be applicable to a range of α-fluoroketones, demonstrating its general utility in diastereoselective synthesis. nih.gov
The table below summarizes the key findings in the diastereoselective reduction of α-fluoropropiophenone.
| Lewis Acid | Reductant | Major Product | Diastereomeric Ratio (syn:anti) |
| TiCl₄ | LiBH₄ | syn | High |
| Ti(OiPr)₄ | LiBH₄ | anti | High |
Further studies have explored the reduction of α-fluoroimines, which are derived from α-fluoroketones like α-fluoropropiophenone. A highly selective reduction of α-fluoroimines to the corresponding β-fluoroamines has been achieved using trichlorosilane (B8805176) as the reductant. google.com This reaction is notable for its high diastereoselectivity, which can exceed 100:1 in favor of the syn isomer. google.com The mechanism is believed to involve the activation of the organosilane by both the fluorine and nitrogen atoms, leading to a highly ordered transition state. google.com For instance, the imine derived from α-fluoropropiophenone and p-anisidine (B42471) was reduced with a 19:1 diastereomeric ratio in favor of the syn product. google.com
Enantioselective Transformations of this compound Derivatives
The enantioselective reduction of prochiral ketones, such as this compound, is a cornerstone of modern asymmetric synthesis, providing access to chiral secondary alcohols. One of the most powerful and widely used methods for achieving this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts to direct the enantioselectivity of the reduction of the carbonyl group by a borane (B79455) reagent. nih.gov
The CBS catalyst, a chiral 1,3,2-oxazaborolidine, coordinates with both the borane reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) and the ketone substrate. This ternary complex creates a highly organized transition state where the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in high excess. nih.gov The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.
While specific studies detailing the enantioselective reduction of this compound are part of the broader success of the CBS reduction methodology for aryl ketones, the general effectiveness of this method is well-established. The presence of the fluorine atom on the aromatic ring is not expected to interfere with the catalytic cycle and may even influence the electronic properties of the ketone in a way that is beneficial for the reaction.
The expected enantioselective reduction of this compound using a chiral oxazaborolidine catalyst and borane would yield the corresponding chiral 1-(4-fluorophenyl)-1-propanol with high enantiomeric excess (e.e.). The table below illustrates the expected products from such a reaction.
| Catalyst | Reductant | Expected Major Product | Expected Enantiomeric Excess |
| (S)-CBS Catalyst | BH₃·DMS | (S)-1-(4-fluorophenyl)-1-propanol | >90% e.e. |
| (R)-CBS Catalyst | BH₃·DMS | (R)-1-(4-fluorophenyl)-1-propanol | >90% e.e. |
The versatility and high degree of enantiocontrol offered by chiral oxazaborolidine catalysts make them a primary choice for the synthesis of chiral alcohols derived from this compound and related ketones. nih.gov
Chemical Reactivity and Advanced Transformation Studies of 4 Fluoropropiophenone
Mechanistic Organic Chemistry of the Ketone Moiety
The reactivity of 4'-fluoropropiophenone is significantly influenced by its ketone functional group. The carbonyl group and the adjacent alpha-carbon are sites for a variety of chemical transformations, including reduction, oxidation, and reactions involving enolates.
The reduction of the ketone in this compound to a secondary alcohol introduces a new chiral center. When another chiral center is present, as in α-substituted propiophenones, the formation of diastereomers is possible. The stereochemical outcome of these reductions can often be controlled by the choice of reagents and reaction conditions.
Research into the reduction of α-fluoropropiophenone has demonstrated the ability to control diastereoselectivity through chelation. nih.gov Pre-treating α-fluoropropiophenone with titanium tetrachloride (TiCl₄) before reduction with lithium borohydride (B1222165) (LiBH₄) leads to the preferential formation of the syn diastereomer. nih.gov This outcome is attributed to a chelation-controlled mechanism where the Lewis acid coordinates to both the carbonyl oxygen and the α-fluorine atom, creating a rigid intermediate that directs the hydride attack. nih.gov
Conversely, using titanium isopropoxide (Ti(OiPr)₄) as the Lewis acid results in the predominant formation of the anti diastereomer, suggesting a non-chelation pathway. nih.gov These findings highlight the significant role that Lewis acids can play in directing the stereochemical course of ketone reductions.
Table 1: Diastereoselective Reduction of α-Fluoropropiophenone
| Lewis Acid | Reducing Agent | Major Diastereomer |
|---|---|---|
| TiCl₄ | LiBH₄ | syn |
This table summarizes the influence of different Lewis acids on the diastereoselectivity of the reduction of α-fluoropropiophenone.
While the reduction of ketones is a common transformation, oxidation of the propiophenone (B1677668) moiety can also lead to the formation of various derivatives. For instance, oxidation at the benzylic position can occur under specific conditions. Furthermore, α-halogenated ketones, a class of compounds to which derivatives of this compound belong, are known to be highly reactive electrophiles. beilstein-journals.org The orbital overlap between the halogen and the adjacent carbonyl group activates the carbonyl for nucleophilic addition. beilstein-journals.org
One notable reaction is the use of this compound in the synthesis of 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.com This transformation involves the reaction of the diketone derivative of this compound with an appropriate diamine, showcasing a pathway to heterocyclic compounds.
Aromatic Ring Functionalization
The fluorine atom on the aromatic ring of this compound plays a crucial role in directing the regioselectivity of substitution reactions on the ring.
In electrophilic aromatic substitution (EAS) reactions, the fluorine atom is an ortho-, para-directing deactivator. libretexts.org The high electronegativity of fluorine withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609). However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. lumenlearning.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pearson.com For this compound, the para position is already occupied by the fluorine atom, meaning electrophilic substitution would primarily occur at the positions ortho to the activating propiophenone group, assuming the reaction conditions overcome the deactivating effect of the fluorine.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.org The fluorine atom in this compound can act as a leaving group in SNAr reactions, especially when activated by additional electron-withdrawing substituents on the ring. youtube.commdpi.com
The SNAr mechanism typically involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate. youtube.com This methodology allows for the synthesis of a wide array of derivatives by replacing the fluorine atom with various nucleophiles such as amines, azoles, and carboxylic acids. nih.gov
Carbonyl and Alpha-Carbon Reactivity
The carbonyl group and the adjacent α-carbon in this compound are hubs of reactivity. The α-hydrogens are acidic due to the electron-withdrawing nature of the carbonyl group, allowing for the formation of enolates. libretexts.orgsketchy.com
Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com For example, the aldol (B89426) reaction involves the nucleophilic attack of an enolate on the carbonyl group of another molecule, leading to the formation of a β-hydroxy ketone. msu.edu The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde. libretexts.orgmsu.edu
Furthermore, the α-carbon can be functionalized through reactions such as halogenation. msu.edu These reactions proceed through an enol or enolate intermediate and can be catalyzed by either acid or base. libretexts.org The introduction of a halogen at the α-position further activates the molecule for subsequent nucleophilic substitution reactions. beilstein-journals.org
Alpha-Halogenation and Subsequent Transformations
The presence of a carbonyl group in this compound activates the adjacent α-carbon, making it susceptible to halogenation. This reaction is a pivotal step in the synthesis of many pharmaceutical intermediates and other fine chemicals.
One of the most common methods for the α-halogenation of ketones like this compound is through the use of N-halosuccinimides. For instance, α-bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, leading to the formation of 2-bromo-1-(4-fluorophenyl)propan-1-one.
The resulting α-haloketone, 2-bromo-1-(4-fluorophenyl)propan-1-one, is a versatile intermediate. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. solubilityofthings.com For example, it can react with various nucleophiles like amines, thiols, and alkoxides to introduce new functional groups at the α-position. Furthermore, the carbonyl group in the α-haloketone can be reduced to an alcohol, yielding a halohydrin, which can then undergo further transformations such as epoxide formation.
| Reagent | Product | Reaction Type |
| N-Bromosuccinimide (NBS), AIBN | 2-bromo-1-(4-fluorophenyl)propan-1-one | Alpha-Bromination |
| Amines/Thiols | α-amino/thio substituted propiophenone | Nucleophilic Substitution |
| Sodium borohydride | 2-bromo-1-(4-fluorophenyl)propan-1-ol | Carbonyl Reduction |
Condensation and Cyclization Reactions
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. These reactions are fundamental in medicinal chemistry for the construction of novel drug scaffolds.
A significant application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govacgpubs.orgmobt3ath.comnih.gov The synthesis can be achieved by the condensation of an α-haloketone, such as 2-bromo-1-(4-fluorophenyl)propan-1-one, with an o-phenylenediamine. acgpubs.org The reaction proceeds through a tandem condensation and intramolecular cyclization, followed by aromatization to yield the stable quinoxaline ring system. The use of a catalyst, such as pyridine, can facilitate this transformation at room temperature. acgpubs.org
Similarly, this compound can be a building block for other heterocycles like pyrimidines. nih.govrsc.orgnih.govwjarr.comgoogle.com For instance, condensation with amidines or their derivatives can lead to the formation of substituted pyrimidines, although the specific reaction pathways and conditions can vary. nih.govwjarr.com
| Reactant | Product Class | Heterocyclic System |
| o-Phenylenediamine | Substituted Quinoxaline | Quinoxaline |
| Amidines | Substituted Pyrimidine | Pyrimidine |
Investigating Hydrogen Transfer Chemistry involving this compound and its Analogues
Hydrogen transfer reactions are a cornerstone of organic synthesis, providing a mild and selective method for the reduction of carbonyl compounds. The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of a catalytic transfer hydrogenation, where a sacrificial alcohol, typically isopropanol, serves as the hydrogen source in the presence of a metal alkoxide catalyst, such as aluminum isopropoxide. wikipedia.orgorganic-chemistry.orgpw.livenih.govrsc.org
This methodology can be applied to the reduction of this compound to its corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol. The reaction is highly chemoselective, specifically targeting the carbonyl group while leaving other potentially reducible functional groups, such as the fluoro substituent and the aromatic ring, intact. wikipedia.org The mechanism involves the formation of a six-membered cyclic transition state between the aluminum alkoxide, the ketone substrate, and the alcohol solvent. wikipedia.orgorganic-chemistry.org
Recent advancements in this field have explored the use of other catalysts, including those based on ruthenium and other transition metals, as well as base-mediated MPV-type reductions, which offer alternative reaction conditions and selectivities. nih.govnih.govrsc.org
| Catalyst System | Hydrogen Donor | Product |
| Aluminum isopropoxide | Isopropanol | 1-(4-fluorophenyl)propan-1-ol |
| Ruthenium complexes | Isopropanol | 1-(4-fluorophenyl)propan-1-ol |
| Base (e.g., K3PO4) | Secondary Alcohol | 1-(4-fluorophenyl)propan-1-ol |
Photocatalytic Isomerization Studies
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations through the generation of excited states upon light absorption. nih.govresearchgate.netyoutube.com Photochemical isomerization, in particular, allows for the controlled conversion of one isomer to another, often with high selectivity. nih.govresearchgate.net
While specific studies on the photocatalytic isomerization of this compound are not extensively documented in the literature, the principles of photochemistry suggest potential pathways for such transformations. For instance, derivatives of this compound containing a carbon-carbon double bond, such as chalcones, could undergo E/Z isomerization upon irradiation with light of a suitable wavelength. youtube.com The fluorinated phenyl group could influence the photophysical properties of the molecule, such as its absorption spectrum and the lifetime of its excited state.
Furthermore, recent research has highlighted the use of fluorinated photoswitches, like fluorinated phenylazopyrazoles, for various applications. nih.govresearchgate.net These studies demonstrate that the introduction of fluorine atoms can significantly impact the photochemical and photophysical properties of a molecule, suggesting that fluorinated ketones like this compound could exhibit interesting and potentially useful photochemical behavior. nih.govresearchgate.net
| Compound Class | Transformation | Potential Application |
| Chalcone (B49325) derivatives of this compound | E/Z Isomerization | Photoswitchable materials |
| Azobenzene analogues incorporating the 4-fluoropropiophenone moiety | Trans-Cis Isomerization | Molecular switches, drug delivery |
Derivatives of 4 Fluoropropiophenone: Synthesis and Structure Reactivity Relationships
Synthesis of Halogenated 4'-Fluoropropiophenone Analogues
Halogenation of this compound introduces atoms that can significantly alter the electronic properties and reactivity of the molecule, serving as key intermediates for further functionalization.
Chloro- and Bromo-Substituted Derivatives
The introduction of chlorine and bromine atoms onto the this compound scaffold can be achieved through various synthetic strategies, primarily involving electrophilic substitution or modification of the propiophenone (B1677668) side chain.
The synthesis of 3-chloro-4'-fluoropropiophenone (B1582443) can be accomplished via a Grignard reaction. In a typical procedure, a Grignard reagent is prepared from 4-fluorobromobenzene and magnesium turnings in tetrahydrofuran. This organometallic species is then reacted with 3-chloropropionyl chloride at low temperatures to yield the desired product. chemicalbook.com Alternatively, chlorination of propiophenone derivatives can be achieved using chlorine gas with a Lewis acid catalyst like aluminum trichloride (B1173362) in a suitable solvent such as 1,2-dichloroethane. google.com
For the synthesis of bromo-substituted derivatives, direct bromination of the aromatic ring or the α-position of the ketone is a common approach. For instance, 2-bromo-4'-methylpropiophenone can be synthesized by treating 4'-methylpropiophenone (B145568) with bromine in chloroform (B151607) in the presence of a small amount of aluminum chloride. prepchem.com A similar strategy can be applied to 4'-chloropropiophenone (B124772) to yield 2-bromo-4'-chloropropiophenone . prepchem.com The synthesis of p-bromopropiophenone has been achieved by reacting p-bromobenzoic acid with propionic acid in the presence of a composite catalyst, followed by decarboxylation. google.com These methods highlight the general applicability of electrophilic bromination to propiophenone systems.
The table below summarizes the synthesis of some halogenated propiophenone derivatives.
| Compound | Starting Material(s) | Reagents and Conditions | Reference(s) |
| 3-Chloro-4'-fluoropropiophenone | 4-Fluorobromobenzene, 3-Chloropropionyl chloride | Mg, THF; then addition of acid chloride at 0°C | chemicalbook.com |
| 3'-Chloropropiophenone | Propiophenone | Cl2, AlCl3, 1,2-Dichloroethane | google.com |
| 2-Bromo-4'-methylpropiophenone | 4'-Methylpropiophenone | Br2, AlCl3, Chloroform | prepchem.com |
| 2-Bromo-4'-chloropropiophenone | 4'-Chloropropiophenone | Br2, AlCl3, Chloroform, 30-35°C | prepchem.com |
| p-Bromopropiophenone | p-Bromobenzoic acid, Propionic acid | Composite catalyst, 130-140°C then 220-230°C | google.com |
Nitrogen-Containing Derivatives and Their Synthetic Pathways
The incorporation of nitrogen atoms into the this compound structure opens up a vast chemical space, leading to the formation of various heterocyclic systems and amino-substituted compounds with potential biological relevance.
Amino-Substituted Propiophenones
A primary method for the synthesis of α-amino propiophenones is the Mannich reaction. This three-component condensation involves a ketone (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. wikipedia.org The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgthermofisher.com These Mannich bases are versatile synthetic intermediates. thermofisher.com The synthesis of chiral α-amino ketones can also be achieved through catalytic asymmetric approaches, such as the use of chiral phosphoric acids with sulfonium (B1226848) ylides. researchgate.net
Quinolone and Other N-Heterocyclic Formulations
Quinolone and its derivatives are a significant class of N-heterocyclic compounds. nih.govmdpi.com Their synthesis can be approached through various cyclization strategies where derivatives of this compound could serve as precursors. For instance, the Conrad-Limpach-Knorr reaction utilizes β-ketoesters and anilines to form quinolones. mdpi.com A modified this compound, such as an α-formylated or α-carboxylated derivative, could potentially be used in similar condensation reactions.
Modern synthetic methods often employ metal catalysts. Palladium-catalyzed reactions, such as carbonylative Sonogashira cross-coupling of 2-iodoanilines and alkynes, provide a route to functionalized 4-quinolones. nih.govorganic-chemistry.org Another approach involves the copper-catalyzed cyclization of anilines and alkynes. organic-chemistry.org Tandem reactions, such as the intermolecular nucleophilic addition of amines to (Z)-β-chlorovinyl ketones followed by an intramolecular SNAr reaction, also yield 4-quinolones. nih.govorganic-chemistry.org These methods suggest that a suitably functionalized this compound derivative could be a key building block for accessing novel quinolone structures.
Pyrrolidine (B122466) and Proline Derivatives
Pyrrolidine-containing compounds are often synthesized from cyclic precursors like proline and 4-hydroxyproline. nih.gov However, derivatives of this compound can be utilized in the construction of the pyrrolidine ring. For example, an α-bromo substituted this compound can be used to alkylate the nitrogen of a proline derivative.
Furthermore, the synthesis of pyrrolidine rings can be achieved through various cycloaddition and condensation reactions. For example, N-arylsuccinimide derivatives, which contain a pyrrolidine-2,5-dione core, can be synthesized by condensing an anhydride (B1165640) with an aniline (B41778) derivative. nih.gov The propiophenone moiety of this compound could be modified to participate in such cyclization reactions to generate novel pyrrolidine-fused systems.
Alkyl and Aryl Chain Modifications
Modifications to the ethyl chain of this compound can influence the steric and electronic properties of the resulting molecule. Alkylation at the α-position can be achieved by first generating an enolate with a suitable base, followed by reaction with an alkyl halide.
Arylation at the α-position of ketones can be accomplished through Friedel-Crafts-type reactions. For example, alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates can be converted to α,α-diaryl esters. nih.gov This suggests that a similar strategy could be employed to introduce an additional aryl group to the propiophenone side chain of this compound. The arylation of diethyl alkylmalonates has also been achieved with the aid of temporary arene complexation by a cyclopentadienyliron moiety, highlighting another potential route for aryl group introduction. rsc.org
Dimethylphenyl and Other Substituted Analogues
The core structure of this compound serves as a template for the development of various substituted analogues, with modifications aimed at altering its physicochemical and biological properties. Among these, dimethylphenyl derivatives have been synthesized and cataloged.
Below is a data table for this derivative:
| Property | Value |
| IUPAC Name | 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1-propanone sigmaaldrich.com |
| Molecular Formula | C₁₇H₁₇FO nih.gov |
| Molecular Weight | 256.32 g/mol sigmaaldrich.com |
| CAS Number | 898779-29-8 sigmaaldrich.com |
| InChI Key | QGECIGUXAFIQJQ-UHFFFAOYSA-N sigmaaldrich.com |
Research into other substituted analogues includes the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines, which represent more complex heterocyclic systems derived from a fluorinated core. nih.gov
Structure-Reactivity and Structure-Property Correlation Studies in Fluorinated Propiophenones
Structure-reactivity and structure-property relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its behavior and characteristics. For fluorinated propiophenones, the incorporation of fluorine atoms is a key structural modification that significantly impacts molecular properties. researchgate.net Fluorine's high electronegativity and relatively small size compared to other halogens allow it to alter acidity, lipophilicity, metabolic stability, and permeability. researchgate.netnih.gov
Research on various fluorinated molecules establishes principles that are applicable to fluorinated ketones. The strategic placement of fluorine can lead to predictable changes in physicochemical properties. nih.govescholarship.org
Key Physicochemical Correlations:
Acidity (pKa): The presence of fluorine generally increases the acidity of nearby functional groups due to its strong electron-withdrawing inductive effect. researchgate.net Studies on fluorinated alcohols and phenols, used as carboxylic acid bioisosteres, show that their pKa values are significantly influenced by the degree and position of fluorination. nih.gov For instance, polyfluorinated derivatives exhibit a more pronounced acidic character. nih.gov
Lipophilicity (logD₇.₄): Fluorine's effect on lipophilicity can be complex and non-linear. researchgate.net While a single fluorine atom can sometimes decrease lipophilicity, adding more fluorine atoms does not always lead to a proportional increase. researchgate.net In a series of fluorinated bioisosteres, experimental logD₇.₄ values ranged from approximately 1 to 3. nih.gov For some fluorinated phenols, a significant discrepancy between calculated and experimental values was observed, highlighting the importance of empirical data. nih.gov
Permeability: The replacement of other groups with fluorinated ones can increase lipophilicity and, consequently, membrane permeability. nih.gov This is a desirable trait in many chemical applications. Studies using Parallel Artificial Membrane Permeability Assays (PAMPA) help quantify these effects. nih.govescholarship.org
The table below summarizes findings from a comparative study on fluorinated acid bioisosteres, illustrating the structure-property relationships.
| Compound Type | Property Range | Key Finding | Citation |
| Fluorinated Alcohols | pKa: ~8-12 | Weakly acidic character. | nih.gov |
| logD₇.₄: ~1-3 | Good agreement between experimental and predicted values. | nih.gov | |
| Fluorinated Phenols | pKa: ~8-12 | Sulfoxide phenol (B47542) derivative was among the most acidic (pKa 7.93). | nih.gov |
| logD₇.₄: ~1-3 | Experimental values can be over 2 log units different from calculated values. | nih.gov |
Furthermore, studies on fluorinated polymers and coatings demonstrate structure-property correlations at a macroscopic level. In one study, the fluorine content in superhydrophobic coatings was directly linked to surface properties. mdpi.com An increase in the fluorinated alkyl silane (B1218182) (FAS) content led to a higher concentration of fluorine on the coating's surface, which in turn increased the water contact angle. mdpi.com
| FAS Content in Coating | Surface Fluorine (Atomic %) | Effect on Wetting | Citation |
| Increasing % FAS | Increases from ~8% to ~20% | Increases the intrinsic contact angle, improving water repellency. | mdpi.com |
Spectroscopic and Advanced Analytical Characterization of 4 Fluoropropiophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4'-Fluoropropiophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
¹H, ¹³C, and ¹⁹F NMR Investigations
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the fluorophenyl ring show complex splitting patterns arising from both proton-proton and proton-fluorine couplings. In a typical spectrum recorded in CDCl₃, the methyl protons appear as a triplet, and the methylene protons as a quartet. chemicalbook.com The aromatic protons resonate as multiplets in the downfield region of the spectrum. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is readily identifiable by its characteristic downfield chemical shift. The carbons of the fluorophenyl ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbons of the ethyl group also give rise to two separate resonances.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for directly observing the fluorine atom in this compound. The chemical shift of the fluorine atom is sensitive to its electronic environment. In the case of this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom attached to the aromatic ring. nih.gov The precise chemical shift value can be indicative of the substitution pattern and electronic effects within the molecule. It is important to note that chemical shifts in ¹⁹F NMR are typically referenced against an external standard, such as CFCl₃. colorado.edu
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~1.2 | Triplet | -CH₃ | |
| ¹H | ~3.0 | Quartet | -CH₂- | |
| ¹H | ~7.1-8.1 | Multiplet | Aromatic-H | |
| ¹³C | ~8.5 | -CH₃ | ||
| ¹³C | ~31.5 | -CH₂- | ||
| ¹³C | ~115-132 | Aromatic-C | ||
| ¹³C | ~163 (d, J=250 Hz) | C-F | ||
| ¹³C | ~198 | C=O | ||
| ¹⁹F | Varies | Multiplet | Ar-F |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comrsc.orgrsc.org
Chiral Shift Reagents in Enantiomeric Purity Determination
For chiral derivatives of this compound, determining the enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. harvard.edu Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate between enantiomers in an NMR spectrum. libretexts.orgnih.gov
The underlying principle involves the formation of diastereomeric complexes between the chiral substrate and the chiral shift reagent. harvard.edu These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra. This results in the separation of signals for corresponding protons or other nuclei in the two enantiomers, allowing for their quantification by integration. libretexts.org The effectiveness of a particular chiral shift reagent depends on the structure of the analyte and the solvent used. harvard.edu While this technique is powerful, challenges such as line broadening and the need for careful optimization of experimental conditions exist. harvard.edu
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. nih.gov A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band, typically in the 1200-1250 cm⁻¹ region. Other bands corresponding to the C-H bending vibrations of the ethyl group are also present.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound also shows characteristic bands for the carbonyl group, aromatic ring, and C-F bond. nih.gov Raman spectroscopy is particularly useful for observing non-polar or weakly polar bonds that may show weak absorption in the FTIR spectrum. nih.gov The technique can provide a "fingerprint" of the molecule, aiding in its identification and characterization. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1685 | ~1685 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |
| C-F Stretch | ~1230 | ~1230 |
| Aromatic C-H Stretch | ~3070 | ~3070 |
| Aliphatic C-H Stretch | ~2980, ~2940 | ~2980, ~2940 |
Note: Frequencies are approximate and can vary slightly. nih.gov
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (152.17 g/mol ). nih.govsigmaaldrich.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound include the loss of the ethyl group (C₂H₅) to form the 4-fluorobenzoyl cation (m/z 123), which is often the base peak. nih.gov Another significant fragment corresponds to the 4-fluorophenyl cation (m/z 95), resulting from the loss of a carbonyl group (CO). By analyzing the fragmentation pattern, the structure of the molecule can be confirmed, and the presence of impurities with different fragmentation patterns can be detected. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying volatile impurities in a sample of this compound. nih.gov
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 152 | [M]⁺ (Molecular Ion) |
| 123 | [M - C₂H₅]⁺ (4-Fluorobenzoyl cation) |
| 95 | [M - COC₂H₅]⁺ (4-Fluorophenyl cation) |
| 75 | [C₆H₄]⁺ |
Data obtained from typical EI-MS spectra. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. uoguelph.ca In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule based on the mass-to-charge ratio of the fragments.
For this compound, with a molecular formula of C9H9FO and a molecular weight of 152.17 g/mol , GC-MS analysis provides critical data for its identification. nih.govavantorsciences.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The most abundant fragment ion is typically observed at a mass-to-charge ratio (m/z) of 123, corresponding to the fluorobenzoyl cation. Other significant fragments are observed at m/z 95, 75, and the molecular ion peak at 152. nih.gov This fragmentation pattern is highly specific and allows for the unambiguous identification of this compound in a sample mixture.
GC-MS can be used in both targeted and non-targeted screening. uoguelph.ca In a targeted analysis, the instrument is specifically programmed to look for the known mass spectrum of this compound. In non-targeted analysis, the instrument screens the sample for all detectable compounds, which are then identified by comparing their mass spectra to extensive libraries. uoguelph.ca
Table 1: Key GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C9H9FO | nih.govavantorsciences.comchemicalbook.com |
| Molecular Weight | 152.17 g/mol | avantorsciences.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Major Mass Spectral Peaks (m/z) | 123, 95, 75, 152 | nih.gov |
Advanced Diffraction and Microscopic Techniques
Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the morphology and elemental composition of materials at the nanoscale. mst.or.jptescan-analytics.com TEM uses a beam of electrons transmitted through an ultra-thin specimen to create an image, revealing details about the sample's size, shape, and structure. tescan-analytics.com High-resolution TEM (HRTEM) can even visualize the atomic lattice of a material. researchgate.net
When coupled with TEM, EDX provides elemental analysis of the sample. mst.or.jptescan-analytics.comwikipedia.org The electron beam in the TEM excites atoms in the sample, causing them to emit characteristic X-rays. mst.or.jpwikipedia.org The EDX detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. wikipedia.org For derivatives of this compound, TEM-EDX can be used to visualize the morphology of particulate samples and confirm the presence and distribution of fluorine and other constituent elements. researchgate.netresearchgate.net This is particularly useful for analyzing composite materials or formulations containing these compounds. tescan-analytics.com
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a new derivative of this compound, elemental analysis is a critical step in confirming its empirical formula. The experimentally determined elemental percentages are compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's composition. For this compound (C9H9FO), the theoretical elemental composition is approximately 71.04% Carbon, 5.96% Hydrogen, and 12.48% Fluorine.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. chromatographyonline.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis. uoguelph.ca In the context of this compound and its derivatives, HPLC is primarily employed to assess the purity of the synthesized compounds. sigmaaldrich.com
The technique involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate as they travel through the column. A detector at the end of the column measures the concentration of each component as it elutes.
For purity determination, a sample of the synthesized compound is analyzed by HPLC. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of the purity level. Various HPLC methods can be developed using different columns and mobile phases to achieve optimal separation of this compound from potential starting materials, by-products, or degradation products. sielc.comhplcindia.com
Computational Chemistry and Theoretical Investigations of 4 Fluoropropiophenone
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 4'-Fluoropropiophenone at an atomic level. These methods allow for the visualization of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a detailed picture of its geometry and electronic properties. While specific DFT studies on this compound are not extensively reported in publicly available literature, the methodologies are well-established. A typical DFT study on a similar molecule, such as 2-hydroxy 2-methyl propiophenone (B1677668), involves optimizing the molecular geometry to find the most stable conformation and then calculating various electronic parameters. worldscientific.com
These calculations can yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in a propiophenone derivative, the C=O bond of the ketone group and the bonds within the phenyl ring are of particular interest as they influence the molecule's reactivity. The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring in this compound is expected to have a noticeable effect on the electronic distribution and geometry of the molecule.
To illustrate the type of data obtained from such studies, a hypothetical table of optimized geometric parameters for this compound, based on typical values for similar structures, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Study.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.22 |
| C-F | 1.35 |
| C-C (ring average) | 1.39 |
| **Bond Angles (°) ** | |
| C-C-O | 120.5 |
| C-C-F | 118.0 |
| Dihedral Angles (°) |
This data is illustrative and based on general values for similar compounds.
Molecular Orbital Computations for Reactivity Prediction
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
In the case of this compound, the fluorine atom's electron-withdrawing effect is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted propiophenone. The analysis of the spatial distribution of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the phenyl ring, suggesting its susceptibility to electrophilic substitution, while the LUMO is typically centered around the carbonyl group, indicating its role in nucleophilic addition reactions. The introduction of different substituent groups can be used to tune these frontier orbital energy levels and thus the molecule's reactivity. rsc.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
This data is illustrative and based on general values for similar compounds.
Mechanistic Pathway Elucidation through Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products.
Transition State Analysis and Reaction Energetics
Transition state theory is a cornerstone of reaction kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can model the geometry of the transition state and calculate its energy. rsc.orgnih.gov The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.
For example, in the context of the oxidation of fluorinated ketones, computational protocols can be used to calculate reaction rate constants. rsc.org These studies often involve the identification of pre-reaction complexes and transition states, followed by the calculation of the energetics of the reaction pathway. rsc.org Such analyses can provide a quantitative understanding of the factors that control the reaction's feasibility and speed.
Quantum Chemical Insights into Stereoselectivity and Isomerization
Many chemical reactions can lead to the formation of multiple stereoisomers or isomers. Quantum chemical calculations can provide insights into the origins of stereoselectivity and the barriers to isomerization. By comparing the energies of different transition states leading to different stereoisomers, it is possible to predict which product will be favored.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a key aspect of drug discovery and materials science, aiming to understand how the chemical structure of a compound relates to its biological activity or physical properties. olemiss.eduacs.org In silico methods are increasingly used in SAR studies to predict the properties of new compounds before they are synthesized. nih.gov
For derivatives of this compound, SAR modeling could be employed to explore how modifications to its structure affect a particular activity. For example, if this compound were a scaffold for a series of potential enzyme inhibitors, SAR studies would involve creating a library of virtual derivatives with different substituents on the phenyl ring or the propiophenone side chain.
The process typically involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A quantitative structure-activity relationship (QSAR) model can then be developed by finding a mathematical correlation between these descriptors and the observed activity. roaldhoffmann.com The presence of a fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence the SAR of a series of compounds. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent or selective compounds.
Table 3: Compound Names Mentioned in the Article.
| Compound Name |
|---|
| This compound |
| 2-hydroxy 2-methyl propiophenone |
Prediction of Spectroscopic Properties from First Principles
Computational chemistry provides a powerful lens for understanding the spectroscopic properties of molecules like this compound from fundamental quantum mechanical principles. By employing first-principles calculations, primarily based on Density Functional Theory (DFT), it is possible to predict and interpret various spectra, including vibrational (Infrared and Raman), electronic (UV-Vis), and Nuclear Magnetic Resonance (NMR). These theoretical predictions are invaluable for assigning experimental spectra, understanding the electronic structure, and elucidating the relationship between structure and spectroscopic behavior.
Theoretical investigations of molecules similar in structure to this compound often utilize DFT methods, with the B3LYP functional being a commonly employed choice. nih.govnih.gov The accuracy of these calculations is also dependent on the basis set used, with Pople-style basis sets like 6-311++G(d,p) being frequently selected to provide a good balance between computational cost and accuracy for predicting spectroscopic properties. nih.govscirp.org
Vibrational Spectroscopy (FT-IR and FT-Raman)
First-principles calculations of vibrational spectra for this compound would involve optimizing the molecular geometry to find its lowest energy structure. Following this, the harmonic vibrational frequencies are computed. These calculated frequencies correspond to the fundamental modes of vibration. It is a common practice for the calculated harmonic frequencies to be higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To account for this, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data.
The theoretical calculations also provide the intensities for both Infrared (IR) and Raman scattering, which aids in the interpretation of the experimental spectra. The Potential Energy Distribution (PED) analysis is another crucial output of these calculations, as it allows for the assignment of each calculated vibrational frequency to specific internal coordinates of the molecule, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov
For this compound, key vibrational modes of interest would include the C=O stretching of the ketone group, C-F stretching, and various vibrations associated with the aromatic ring and the ethyl side chain. The expected regions for some of these vibrations based on studies of similar ketones are well-established. researchgate.net For instance, the carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum.
Below is a table illustrating the kind of data that would be generated from a DFT calculation of the vibrational frequencies of this compound, alongside available experimental data for comparison. nih.gov
Table 1: Predicted vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) nih.gov | Experimental FT-Raman (cm⁻¹) nih.gov | Assignment |
|---|---|---|---|---|
| C=O Stretch | Data not available | 1685 (Strong) | Data not available | Carbonyl group stretching |
| C-C Stretch (Aromatic) | Data not available | 1598 (Medium) | 1600 (Strong) | Phenyl ring stretching |
| C-F Stretch | Data not available | 1228 (Strong) | 1230 (Medium) | Fluoro group stretching |
| CH₃ Asymmetric Stretch | Data not available | 2980 (Medium) | 2985 (Medium) | Methyl group C-H stretching |
Predicted data is illustrative and would be obtained from specific DFT calculations.
Electronic Spectroscopy (UV-Vis)
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions from the ground state to various excited states. The output includes the excitation energies, which can be converted to absorption wavelengths (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.
The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., n→π* or π→π* transitions). For a molecule like this compound, the transitions involving the carbonyl group and the fluorinated benzene (B151609) ring would be of primary interest.
A TD-DFT calculation would typically be performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set can influence the accuracy of the predicted absorption wavelengths.
Table 2: Predicted Electronic Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |
| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |
Predicted data is illustrative and would be obtained from specific TD-DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose. nih.govresearchgate.net The calculations are performed on the optimized molecular structure, and the computed isotropic shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts.
These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where overlapping signals can make interpretation difficult. The accuracy of the predicted chemical shifts is generally good, allowing for a confident assignment of each proton and carbon atom in the molecule.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C NMR | ||
| C=O | Data not available | Data not available |
| C (ipso, attached to C=O) | Data not available | Data not available |
| C (ortho to C=O) | Data not available | Data not available |
| C (meta to C=O) | Data not available | Data not available |
| C (para, attached to F) | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH₃ | Data not available | Data not available |
| ¹H NMR | ||
| H (ortho to C=O) | Data not available | Data not available |
| H (meta to C=O) | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
Applications of 4 Fluoropropiophenone in Medicinal Chemistry Research and Drug Discovery
Role as a Pharmaceutical Intermediate and Building Block
4'-Fluoropropiophenone is widely recognized as a versatile intermediate and building block in the synthesis of pharmaceuticals. chemimpex.com Its propiophenone (B1677668) core is a common motif in many biologically active compounds, and the 4'-fluoro substitution provides a strategic advantage in drug design. This fluorination can enhance the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the development of new drugs. nih.gov The compound's reactivity allows for a variety of chemical transformations, enabling chemists to construct complex molecular architectures with potential therapeutic applications. chemimpex.com It is a key player in the chemical industry, offering significant potential for advancements in research and product development. chemimpex.com
The utility of this compound as a building block is evident in its application in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, it has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline. sigmaaldrich.com The ketone functional group can readily participate in reactions such as reductions, condensations, and aminations, providing a gateway to a wide range of derivatives. The fluorinated phenyl ring also allows for further modifications through aromatic substitution reactions, although the fluorine atom itself is generally stable.
Design and Synthesis of Therapeutic Agents
The structural framework of this compound has been integral to the design and synthesis of numerous therapeutic agents across different disease areas. Its adaptability as a synthetic precursor allows medicinal chemists to explore a vast chemical space in the quest for novel and effective drugs.
The propiophenone scaffold is a known pharmacophore in the development of analgesic and anti-inflammatory drugs. This compound serves as a key starting material in the synthesis of various compounds with potential pain-relieving and anti-inflammatory properties. chemimpex.com For example, derivatives of this compound have been investigated for their ability to modulate pathways involved in pain and inflammation.
One area of research has focused on the synthesis of chalcone (B49325) derivatives. A series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. nih.gov In this study, the monomethoxychalcone 5d and its dihydropyrazole derivative 6d demonstrated the highest analgesic and anti-inflammatory activities. nih.gov
Another approach involves the modification of existing analgesic drugs. For instance, O-(4-fluorobenzoyl)acetaminophen was synthesized to improve the analgesic effects and safety profile of acetaminophen. wisdomlib.org This derivative showed significantly greater analgesic activity compared to the parent compound in in vivo studies. wisdomlib.org
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has also utilized fluorinated compounds. For example, flunoxaprofen, S-(+)-2(4-fluorophenyl)-alpha-methyl-5-benzoxazolacetic acid, is a non-steroidal anti-inflammatory drug that has shown a similar degree of anti-inflammatory activity to indomethacin (B1671933) but without causing gastric lesions. nih.gov
The following table summarizes some examples of this compound derivatives and their potential analgesic and anti-inflammatory activities:
| Compound/Derivative | Therapeutic Target/Activity | Research Findings |
| 4'-Fluoro-2'-hydroxychalcones | Analgesic, Anti-inflammatory | The monomethoxychalcone 5d and its dihydropyrazole derivative 6d showed the highest activities. nih.gov |
| O-(4-Fluorobenzoyl)acetaminophen | Analgesic | Showed significantly greater analgesic activity compared to acetaminophen. wisdomlib.org |
| Flunoxaprofen | Anti-inflammatory | Similar anti-inflammatory activity to indomethacin without gastric side effects. nih.gov |
The this compound moiety has been incorporated into the structures of various compounds with potential anticancer activity. The fluorine atom can enhance the compound's ability to interact with biological targets and can improve its metabolic stability, making it a valuable feature in the design of new anticancer agents.
Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For example, a series of α-fluoro chalcone derivatives were designed and synthesized, with compound 4c showing significant inhibition of several cancer cell lines with IC50 values in the nanomolar range. nih.gov This compound was found to bind to the colchicine (B1669291) site of tubulin, disrupt microtubule networks, and arrest the cell cycle at the G2/M phase. nih.gov
In another study, a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety were synthesized. nih.gov Several of these compounds, including 21b , 21c , and 21i , exhibited potent c-Met kinase inhibitory activity, with IC50 values in the single-digit nanomolar range. nih.gov The most promising compound, 21c , showed excellent cytostatic activity against all tested cell lines. nih.gov
Furthermore, the synthesis of flavonols has been explored for their anticancer potential. While not directly synthesized from this compound, the study of related fluorinated structures provides insights. For instance, a series of flavonols were synthesized and evaluated against human non-small cell lung cancer A549 cells, where compound 6l (4'-bromoflavonol) showed potent inhibitory activity. mdpi.com
The table below highlights some anticancer compounds derived from or related to this compound:
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Key Findings |
| α-Fluoro chalcone 4c | Hela, U937, and others | Binds to the colchicine site of tubulin, disrupts microtubules, G2/M cell cycle arrest. nih.gov |
| 4-(2-Fluorophenoxy)quinoline 21c | H460, HT-29, MKN-45, U87MG, SMMC-7721 | Potent c-Met kinase inhibitor with excellent cytostatic activity. nih.gov |
| Flavonol 6l (4'-bromoflavonol) | A549 (non-small cell lung cancer) | Induced apoptosis through the mitochondrial- and caspase-3-dependent pathways. mdpi.com |
Derivatives of this compound have also been investigated for their potential antimicrobial properties. The introduction of a fluorine atom can sometimes enhance the antimicrobial activity of a compound.
For example, dihydropyrimidinone (DHPM) derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. chemrxiv.org These derivatives were tested against clinically significant pathogens such as Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. chemrxiv.org The study found that the DHPM derivatives exhibited improved inhibitory effects compared to the parent compound. chemrxiv.org
Another study focused on the photodynamic antimicrobial activity of a novel porphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP). nih.gov This compound showed significant activity against MRSA and Pseudomonas aeruginosa upon irradiation. nih.gov While not a direct derivative of this compound, this research highlights the potential of fluorinated phenyl groups in the development of antimicrobial agents.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation and are considered promising targets for cancer therapy. nih.gov The development of HDAC inhibitors (HDACis) is an active area of research, and fluorinated compounds have shown potential in this field.
This compound can be used as a starting material in the synthesis of novel HDACis. In one study, a series of novel thiol-based HDACis were synthesized where fluorine was introduced through condensation reactions involving 4-fluoropropiophenone and dimethyl oxalate. nih.gov The introduction of fluorine into the chemical structure of HDACis can increase their potency and selectivity towards different HDAC isoforms. nih.gov
For example, a novel synthetic HDAC6 inhibitor, (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA), has been shown to improve cognitive and memory impairments in a mouse model of Alzheimer's disease. biomolther.org This compound exhibited potent inhibitory effects on HDAC6 with an IC50 value of 42.98 nM and was approximately 126-fold more selective for HDAC6 than for HDAC1. biomolther.org
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and dysfunctions in the GABA system have been implicated in various neurological disorders. wikipedia.org GABA uptake inhibitors (GAT inhibitors) block the reuptake of GABA, leading to increased GABAergic neurotransmission.
This compound can serve as a precursor in the synthesis of labeled GABA uptake inhibitors for use in positron emission tomography (PET) studies. For example, fluorine-18 (B77423) labeled inhibitors of GABA reuptake have been synthesized. scispace.comnih.gov These radiolabeled compounds allow for the in vivo imaging and study of the GABAergic system.
Furthermore, the synthesis and biological evaluation of 4-fluoroproline (B1262513) and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors have been reported. nih.gov While these compounds showed weaker affinity compared to their non-fluorinated counterparts, this research highlights the ongoing exploration of fluorinated scaffolds in the development of GAT inhibitors. nih.gov The reduced affinity was attributed to the strong inductive effect of the fluorine atom, which decreased the basicity of the compounds. nih.gov
Quinolone-Based Anti-Tuberculosis Agents
The global health challenge posed by tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the development of new therapeutic agents. Fluoroquinolones, a class of synthetic antibiotics, are crucial second-line drugs for treating TB. rroij.com Their mechanism of action involves the inhibition of DNA gyrase, an essential enzyme in Mycobacterium tuberculosis that controls DNA topology. rroij.comfortuneonline.org
The structure-activity relationship (SAR) studies of quinolones have revealed that specific structural features are critical for their anti-tubercular activity. Notably, a fluorine atom at the C-6 position of the quinolone core is advantageous, as it can enhance binding to the DNA gyrase-DNA complex by a significant margin and improve cell penetration. tandfonline.com Furthermore, substitutions at the N-1 position of the quinolone ring play a crucial role in determining the potency against mycobacteria. Research has shown that N-1 substituents like tert-butyl, cyclopropyl, and 2,4-difluorophenyl contribute significantly to antimycobacterial activity. nih.govacs.org
This compound serves as a key starting material for synthesizing derivatives that incorporate the vital p-fluorophenyl group. ontosight.aichemimpex.com This allows for the systematic exploration of SAR in novel quinolone-based compounds. For instance, N1-p-fluorophenyl substituted quinolone analogues have been found to be active against Mycobacterium avium, a pathogen that often affects immunocompromised individuals. The availability of this compound facilitates the creation of diverse libraries of fluorinated quinolones for screening against various mycobacterial strains, aiming to optimize potency and overcome existing resistance mechanisms.
Table 1: Structure-Activity Relationships of N-1 Substituted Quinolones Against Mycobacteria
This table summarizes the relative antimycobacterial activity based on the substituent at the N-1 position of the quinolone core, as identified in research studies.
| N-1 Substituent | Relative Antimycobacterial Activity | Reference |
| tert-butyl | High | nih.govacs.org |
| cyclopropyl | High | nih.govacs.org |
| 2,4-difluorophenyl | Moderate-High | nih.govacs.org |
| ethyl | Moderate | nih.govacs.org |
| cyclobutyl | Moderate | nih.govacs.org |
| isopropyl | Lower | nih.govacs.org |
Cardiovascular β-Blocking Agent Development (for derivatives)
β-adrenergic blockers (β-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension and heart failure. These drugs act by antagonizing β-adrenergic receptors, thereby mitigating the effects of excessive sympathetic nervous system activation. google.com The development of new β-blockers often involves the synthesis of aryloxypropanolamine derivatives.
The incorporation of fluorine into the aromatic ring of these molecules can significantly influence their pharmacological profile. A prominent example is Nebivolol, a highly selective β1-blocker, which features a 6-fluoro-chromane moiety in its structure. acs.orgepo.org The synthesis of this crucial chromane (B1220400) intermediate often begins with fluorinated phenolic precursors, which can be prepared through multi-step syntheses. google.comepo.org this compound represents a versatile starting material for accessing such fluorinated aromatic building blocks required for the synthesis of complex molecules like Nebivolol and its analogs. acs.orgresearchgate.net
Furthermore, direct fluorination of β-blocker structures has been explored to create novel ligands for research and potential therapeutic use. For example, the synthesis of S- and R-isomers of [18F]-fluoropropranolol, a radiolabeled version of the non-selective β-blocker propranolol, has been achieved for use in positron emission tomography (PET) imaging studies to investigate β-adrenergic receptor distribution and density. nih.gov The dissociation constants (Kd) for these isomers highlight the stereoselectivity of receptor binding.
Table 2: Receptor Binding Affinity of Fluoropropranolol Isomers
This table shows the dissociation constants (Kd) for the S- and R-isomers of [18F]-fluoropropranolol at the β2-adrenergic receptor.
| Isomer | Dissociation Constant (Kd) (nM) | Reference |
| S-fluoropropranolol | 0.5 | nih.gov |
| R-fluoropropranolol | 2.5 | nih.gov |
Biological Target Identification and Mechanism of Action Studies
Identifying the biological targets of small molecules is a fundamental step in drug discovery. Derivatives synthesized from this compound have been instrumental in studying specific biological targets and their mechanisms of action.
Enzyme Inhibition and Modulation of Signaling Pathways
As discussed, fluoroquinolone derivatives target and inhibit bacterial DNA gyrase and topoisomerase IV. rroij.comfortuneonline.org These enzymes are critical for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step of the enzyme's catalytic cycle, leading to an accumulation of double-strand DNA breaks and subsequent cell death. fortuneonline.org This targeted enzyme inhibition effectively disrupts essential bacterial signaling and metabolic pathways.
In the cardiovascular realm, β-blocker derivatives developed from fluorinated precursors function as competitive antagonists at β-adrenergic receptors. google.com This antagonism blocks the signaling cascade normally initiated by catecholamines like adrenaline and noradrenaline. The result is a modulation of the sympathetic nervous system's influence on the heart, leading to reduced heart rate, blood pressure, and cardiac contractility.
The strategic placement of fluorine atoms can also lead to the development of inhibitors for other enzyme classes. For example, analogues of the antifolate drug aminopterin, where a fluorine atom was substituted onto the p-aminobenzoyl group, showed altered inhibition of dihydrofolate reductase, an important enzyme in nucleotide synthesis. nih.gov Specifically, 3'-fluoroaminopterin (B1664136) bound two- to three-fold more tightly to the enzyme than the parent compound. nih.gov
Interaction with Biomolecules and Receptor Binding
The fluorine atom, despite its high electronegativity, is small in size and can significantly influence how a molecule interacts with its biological target. In fluoroquinolones, the C6-fluorine substituent plays a key role in the interaction with the M. tuberculosis DNA gyrase. nih.gov It is believed to contribute to the drug's affinity for the enzyme-DNA complex. tandfonline.com
For β-blocker derivatives, the interaction occurs at β-adrenergic receptors, which are G-protein coupled receptors. The affinity of these ligands for the receptor is a critical determinant of their potency. As shown with fluoropropranolol, the introduction of a fluorine atom can yield high-affinity ligands suitable for probing these receptors. nih.gov The stereochemistry of the molecule, in conjunction with the fluorine substitution, dictates the precise fit and binding energy within the receptor's pocket. Studies on other receptor systems, such as the sigma receptor, have also shown that fluoro-substituted ligands can exhibit very high affinity and selectivity, making them valuable tools for receptor characterization and potential imaging agents. nih.gov
Pharmacological Relevance of Fluorine Substitution
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to optimize drug-like qualities.
One of the most significant benefits of fluorine substitution is the enhancement of metabolic stability. tandfonline.com Many drug candidates are metabolized by cytochrome P450 enzymes in the liver, often through oxidation of a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can block this oxidation, as the C-F bond is much stronger and less susceptible to cleavage. This can lead to a longer half-life and improved pharmacokinetic profile of the drug. tandfonline.com
Impact on Lipophilicity and Bioavailability
Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. The substitution of hydrogen with fluorine often increases a molecule's lipophilicity. tandfonline.comnih.gov This effect can be particularly useful for enhancing the penetration of a drug through biological membranes, including the blood-brain barrier or the cell walls of bacteria. For example, the increased lipophilicity conferred by the C-6 fluorine in quinolones is thought to contribute to their improved cell penetration. tandfonline.com
However, the effect of fluorine on lipophilicity is context-dependent. nih.govnih.gov While fluorination of an aromatic ring generally increases lipophilicity, fluorination on an aliphatic chain can sometimes decrease it. nih.gov This allows for fine-tuning of a molecule's properties. By modulating lipophilicity, chemists can improve a drug's bioavailability, ensuring that an effective concentration of the compound reaches its biological target. tandfonline.com Recent studies have shown that incorporating fluorine can improve lipophilicity (logP), contributing to better membrane permeability and stronger receptor binding. acs.org
Table 3: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₉FO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 152.17 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 456-03-1 | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.096 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.5059 | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 1-(4-fluorophenyl)propan-1-one |
Applications of 4 Fluoropropiophenone in Agrochemical and Material Science Research
Agrochemical Development
The introduction of fluorine into active molecules is a well-established strategy in agrochemical design to enhance efficacy and metabolic stability. 4'-Fluoropropiophenone serves as a key building block in the synthesis of new agrochemical agents. chemimpex.com
Intermediates for Pesticides and Herbicides
This compound is utilized as a crucial intermediate in the development of more effective pesticides and herbicides. chemimpex.com The presence of the fluoroaromatic moiety is a common feature in many modern agrochemicals, suggesting the compound's utility in creating new active ingredients. While it is recognized as a precursor in the synthesis of agrochemical agents aimed at improving crop yields, specific, publicly documented examples of commercial pesticides or herbicides synthesized directly from this compound are not extensively detailed in readily available literature. chemimpex.com However, its structural motif is found in various patented pesticidal preparations.
Material Science and Polymer Chemistry
In material science, fluorine-containing compounds are highly valued for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound contributes to this field as a precursor for specialized materials. chemimpex.com
Specialty Polymer and Resin Formulation
The compound is used in the formulation of specialty polymers and resins. chemimpex.com These materials are designed for high-performance applications where durability and resistance to environmental factors are critical. The incorporation of the fluorophenyl group from this compound can enhance the properties of the final polymer or resin, contributing to the development of advanced materials with improved characteristics. chemimpex.com
Functional Materials Development through Polymerization
While this compound is a building block for various functional molecules, its direct role as a monomer in polymerization reactions is not extensively documented in the literature. However, the development of functional materials often involves the chemical modification of precursors like this compound to create polymerizable derivatives. Techniques like photopolymerization are employed for creating a wide range of materials, and the development of novel photoinitiators and monomers is a continuous area of research. mdpi.comnih.gov Fluorinated polymers, in general, are synthesized through various methods to create materials with high stability and unique surface properties. researchgate.net
Fluoroaryl 1,3,4-Oxadiazole (B1194373) Derivatives in Organogelators
The synthesis of 1,3,4-oxadiazole heterocycles is a significant area of research due to their wide range of biological and material applications. nih.govnih.govjchemrev.com A general synthetic route to produce 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones, which can be derived from ketones like this compound. organic-chemistry.orgresearchgate.net For instance, a ketone can react with a hydrazide to form a hydrazone, which is then cyclized to the oxadiazole ring.
Specifically, a fluoroaryl 1,3,4-oxadiazole, such as 2-(4-fluorophenyl)-5-ethyl-1,3,4-oxadiazole , could theoretically be synthesized from this compound. This class of fluorinated heterocyclic compounds is of interest for creating functional materials. nih.govnih.gov
Organogelators are low molecular weight compounds that can immobilize organic solvents, forming gels. google.com The self-assembly of these molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leads to the formation of a three-dimensional network that entraps the solvent. Fluorinated compounds are known to be used as organogelators. google.com While the direct use of a 1,3,4-oxadiazole derived from this compound as an organogelator is a specialized research area, the structural features of such a molecule—a rigid aromatic core, a fluorine substituent, and the oxadiazole ring—provide the potential for the necessary intermolecular interactions to induce gelation in organic liquids.
Catalysis Research
Ketones are important substrates in catalysis research, particularly in reactions involving the reduction of the carbonyl group to an alcohol. These reactions are fundamental in organic synthesis for producing chiral alcohols, which are valuable building blocks for pharmaceuticals and fine chemicals. Research in this area often focuses on developing efficient and stereoselective catalysts.
The catalytic reduction of propiophenone (B1677668) derivatives is a subject of study. For example, the catalytic hydrogenation of 4'-methoxypropiophenone (B29531) has been investigated. Given the structural similarity, this compound is a highly relevant substrate for similar catalytic studies. Research into the catalytic hydrogenation of ketones often employs metal catalysts, including those based on ruthenium, to achieve high conversion and selectivity. The development of catalysts for such transformations is crucial for creating more efficient and environmentally friendly chemical processes.
Application in Metal-Organic Frameworks (MOFs)
While direct experimental evidence of this compound's use as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available research, its structure presents significant potential for the generation of valuable fluorinated organic linkers. The introduction of fluorine atoms into the organic struts of MOFs is a known strategy to tailor their chemical and physical properties, such as hydrophobicity, thermal stability, and gas sorption characteristics. Therefore, this compound serves as a latent precursor for ligands that could be incorporated into novel MOF architectures.
The primary route to render this compound suitable for MOF synthesis is through its chemical transformation into a molecule possessing at least two coordination sites, typically carboxylic acids or nitrogen-containing heterocyclic groups. These functional groups can then coordinate with metal ions or clusters to form the extended, porous network characteristic of a MOF.
One plausible synthetic pathway involves the conversion of the propiophenone moiety into a carboxylic acid. The Willgerodt-Kindler reaction, for instance, can be employed to transform an aryl alkyl ketone into a terminal carboxylic acid. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.net In the case of this compound, this reaction would yield 3-(4-fluorophenyl)propanoic acid. Subsequent oxidation could potentially lead to a dicarboxylic acid ligand. A more direct approach to a shorter linker is the haloform reaction, which can convert methyl ketones into carboxylic acids. ylikonet.grwikipedia.orgbyjus.comchemistrysteps.comyoutube.com Although this compound is an ethyl ketone, analogous oxidation reactions could potentially cleave the side chain to produce 4-fluorobenzoic acid, a known linker in MOF synthesis.
Another promising avenue is the synthesis of nitrogen-containing heterocyclic linkers. Propiophenone derivatives can serve as starting materials for the synthesis of various heterocycles, such as pyrimidines, pyrazoles, or pyridines. mdpi.comnih.govnih.govorganic-chemistry.org For example, a multi-step synthesis could potentially convert this compound into a fluorinated bipyridine or other polytopic nitrogen-based ligand. These ligands are of significant interest in the design of MOFs due to their specific coordination geometries and the potential for post-synthetic modification.
The resulting fluorinated linkers, derived from this compound, could then be employed in standard MOF synthesis protocols, such as solvothermal or hydrothermal methods. The coordination of these linkers with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) would lead to the formation of fluorinated MOFs. The presence of the fluorine atom on the organic linker is anticipated to impart unique properties to the resulting framework. For instance, fluorination can enhance the hydrophobicity of the MOF pores, which is advantageous for applications such as the separation of hydrocarbons from water. Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic properties of the framework, potentially impacting its performance in areas like catalysis and gas sensing.
The table below summarizes potential fluorinated linkers that could be theoretically synthesized from this compound and their relevance in MOF design.
| Potential Linker | Synthetic Precursor | Potential Synthetic Reaction | Key Features for MOF Synthesis |
| 4-Fluorobenzoic acid | This compound | Haloform-type Oxidation | Monocarboxylate linker, can be used for terminating MOF structures or in combination with other linkers. |
| 3-(4-Fluorophenyl)propanoic acid | This compound | Willgerodt-Kindler Reaction | Monocarboxylate linker, offers a longer, more flexible strut compared to 4-fluorobenzoic acid. |
| Fluorinated Bipyridine Derivative | This compound | Multi-step Heterocycle Synthesis | Ditopic nitrogen-based linker, provides specific coordination angles and potential for post-synthetic functionalization. |
Advanced Research Directions and Future Perspectives for 4 Fluoropropiophenone
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4'-Fluoropropiophenone and its derivatives is poised for a technological revolution through the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements in efficiency, safety, and reproducibility over traditional batch processing.
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and mixing. This level of control can lead to higher yields, reduced reaction times, and improved safety, particularly for reactions that are highly exothermic or involve hazardous intermediates.
Automated synthesis platforms, such as the SynFini™ system, integrate artificial intelligence (AI) and robotics to accelerate the entire discovery process. youtube.com These platforms can design synthetic routes, optimize reaction conditions through high-throughput screening, and execute multi-step syntheses with minimal human intervention. youtube.com For instance, the successful automated synthesis of related compounds like 4-[¹⁸F]fluorobenzylamine using remotely-controlled units demonstrates the feasibility of applying these methods to fluorinated aromatics. nih.gov The integration of real-time analytical feedback in such systems ensures the capture of digital synthesis protocols for high reproducibility. youtube.com
Table 1: Advantages of Integrating Advanced Synthesis Platforms
| Feature | Benefit for this compound Synthesis |
| Flow Chemistry | Enhanced control over reaction conditions, improved safety, higher yields, and scalability. |
| AI-Powered Route Design | Rapid identification of optimal and cost-effective synthetic pathways. youtube.com |
| Robotic Automation | High-throughput screening of reaction conditions and automated execution of multi-step syntheses. youtube.com |
| Remote-Controlled Units | Safe handling of potentially hazardous reagents and intermediates. nih.gov |
The application of these platforms to this compound could dramatically shorten the development cycle for new derivatives, enabling researchers to focus more on designing molecules with desired properties rather than the intricacies of their synthesis. youtube.com
Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly guiding synthetic strategies across the chemical industry. Research into the synthesis of this compound is shifting towards more environmentally benign methods that reduce waste, conserve energy, and utilize less hazardous materials.
A primary focus is the replacement of conventional organic solvents with greener alternatives. Water, being non-toxic, non-flammable, and abundant, is an ideal solvent for many reactions. nih.gov Methodologies are being developed for carbon-carbon bond formation in aqueous media, a technique directly applicable to the synthesis of ketone structures like this compound. nih.gov
Furthermore, energy-intensive processes are being replaced by more sustainable alternatives. Visible-light-mediated fluorination is an emerging technique that allows reactions to proceed under mild, ambient temperature conditions, significantly reducing energy consumption compared to traditional heating methods. mdpi.com
Table 2: Green Chemistry Strategies in Chemical Synthesis
| Green Chemistry Principle | Application in this compound Research |
| Use of Safer Solvents | Employing water as a reaction medium to replace hazardous organic solvents. nih.gov |
| Energy Efficiency | Utilizing photochemistry (e.g., visible-light mediation) to conduct reactions at room temperature. mdpi.com |
| Atom Economy | Designing catalytic reactions that maximize the incorporation of starting materials into the final product. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the propiophenone (B1677668) backbone. |
By adopting these green approaches, the environmental footprint associated with the production and use of this compound and its derivatives can be significantly minimized.
Exploration of New Catalytic Systems and Methodologies
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation for producing compounds like this compound. Research is focused on creating catalysts with higher efficiency, selectivity, and broader substrate scope.
One promising area is the use of earth-abundant metals in catalysis. For example, nickel-catalyzed cascade reactions have been developed for the synthesis of complex alkenes, where the choice of ligand is critical for controlling the reaction's stereoselectivity. rsc.org Such methodologies could be adapted for the functionalization of the propiophenone side chain. The design of new catalysts is a multifaceted process that involves altering the catalyst's support, introducing a second metal to create bimetallic catalysts, or modifying the metal deposition method. magnusconferences.com
Advanced catalyst design now often integrates experimental work with theoretical and computational approaches to better understand reaction mechanisms and predict catalyst performance. magnusconferences.com For instance, cobalt-corrole complexes have been successfully used for the synthesis of the related compound 4-Fluoroacetophenone, indicating potential applicability to this compound. chemicalbook.com
Future research will likely focus on:
Bio-inspired Catalysis: Designing catalysts that mimic the efficiency and selectivity of enzymes. magnusconferences.com
Asymmetric Catalysis: Developing chiral catalysts to produce enantiomerically pure derivatives of this compound, which is crucial for pharmaceutical applications where stereoisomers can have different biological activities.
Ligand Development: Creating novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands to fine-tune the reactivity and selectivity of metal catalysts.
These advancements in catalysis will enable the synthesis of increasingly complex and valuable molecules derived from the this compound scaffold.
Advanced Applications in Chemical Biology Probes and Diagnostics
The unique structure of this compound makes it an attractive candidate for the development of advanced tools for chemical biology and medical diagnostics. Its benzophenone (B1666685) core is a well-established photoactivatable group, while the fluorine atom offers a handle for specialized applications.
Benzophenones are widely used as photoaffinity labeling (PL) probes. mdpi.com These probes are designed to be introduced into a biological system where they can be activated by UV light at a specific time and place. mdpi.com Upon activation, the benzophenone group forms a reactive radical that covalently binds to nearby biomolecules, such as proteins. This technique allows researchers to identify protein-ligand interactions and map binding sites. mdpi.com this compound could serve as a precursor for such probes, with the fluorine atom potentially modulating the probe's reactivity and providing a unique spectroscopic signature for detection.
The fluorine atom is also highly valuable in diagnostics.
¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy: Since fluorine-19 is a naturally abundant isotope with a strong NMR signal and there is no background signal in biological systems, fluorinated compounds can be used as contrast agents or tracers.
Positron Emission Tomography (PET): The radioactive isotope fluorine-18 (B77423) can be incorporated into molecules to create PET tracers for non-invasive imaging. The automated synthesis of related molecules like 4-[¹⁸F]fluorobenzylamine highlights a clear pathway for developing ¹⁸F-labeled probes from a this compound-based precursor for diagnostic purposes. nih.gov
Furthermore, fluorogenic reactions, where a non-fluorescent probe becomes fluorescent upon reacting with a target, are powerful tools for visualizing biological processes in living cells. nih.gov Derivatives of this compound could be engineered to act as fluorogenic probes for specific enzymes or other biomolecules.
Table 3: Potential Chemical Biology and Diagnostic Applications
| Application | Role of this compound |
| Photoaffinity Labeling | Serves as a photoactivatable core to identify and map biomolecular interactions. mdpi.com |
| ¹⁹F MRI/NMR | Acts as a fluorine-containing tracer for in vivo imaging and spectroscopy. |
| PET Imaging | Precursor for the synthesis of ¹⁸F-labeled radiotracers for medical diagnostics. nih.gov |
| Fluorogenic Probes | Can be derivatized into probes that fluoresce upon interaction with a biological target. nih.gov |
Future Trends in Fluorine Chemistry and its Impact on Propiophenone Derivatives
The field of fluorine chemistry is rapidly evolving, with new discoveries continuously expanding the synthetic toolkit and the range of applications for fluorinated compounds. mdpi.com These trends will have a profound impact on the future development of propiophenone derivatives.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.gov Fluorine atoms can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and alter its lipophilicity and membrane permeability. nih.govresearchgate.net Future research on this compound will undoubtedly involve the synthesis of new analogues with different fluorine-containing moieties (e.g., -CF₃, -OCHF₂, -OCF₃) to fine-tune these properties for pharmaceutical applications. nih.gov
Key future trends include:
Novel Fluorination Methods: The development of new reagents and catalytic methods for fluorination, fluoroalkylation, and trifluoromethylation will enable the synthesis of a wider variety of fluorinated propiophenones. mdpi.com
Asymmetric Fluorination: As the demand for chiral fluorinated drugs grows, there will be an increased focus on developing catalytic asymmetric methods to synthesize specific stereoisomers of fluorinated propiophenone derivatives. researchgate.net
Conformational Control: The unique stereoelectronic properties of fluorine are being used to control the three-dimensional shape of molecules, which is critical for their interaction with biological targets. nih.gov This principle will be applied to design next-generation propiophenone-based compounds.
The ongoing advancements in fluorine chemistry will continue to position fluorinated compounds like this compound and its derivatives at the forefront of innovation in materials science and drug discovery. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for 4'-Fluoropropiophenone, and how can purity be optimized?
The synthesis of this compound (CAS 456-03-1) typically involves Friedel-Crafts acylation of fluorobenzene derivatives with propionyl chloride. Key considerations include:
- Catalyst selection : Use Lewis acids like AlCl₃ or TiCl₄ to enhance electrophilic substitution, with TiCl₄ showing improved regioselectivity in fluorinated systems .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥98% purity, as validated by GC-MS and NMR .
- Purity challenges : Impurities like 3'-Fluoropropiophenone isomers may arise; monitor via ¹⁹F-NMR (δ -110 to -115 ppm for para-substitution) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H-NMR (δ 7.8–8.1 ppm for aromatic protons), ¹³C-NMR (δ 195–200 ppm for ketone carbonyl), and ¹⁹F-NMR (δ -110 to -115 ppm) confirm structure and purity .
- Mass spectrometry : GC-MS (EI mode, m/z 152 [M⁺]) verifies molecular weight .
- Thermal analysis : TGA/DSC assesses decomposition points (>170°C) and hygroscopicity risks .
Q. How does the fluorine substituent influence the compound’s reactivity?
The electron-withdrawing fluorine at the para position:
Q. What are the recommended storage conditions to ensure stability?
- Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation.
- Monitor for hydrolysis byproducts (e.g., 4-fluorobenzoic acid) via periodic HPLC analysis .
Advanced Research Questions
Q. How can diastereoselective reductions of α-fluoroketones be achieved?
Chelation-controlled reduction using NaBH₄ with Lewis acids (e.g., TiCl₄) yields >90% diastereomeric excess:
Q. How do structural analogs (e.g., bromo/methyl derivatives) compare in reactivity?
- 2-Bromo-4-methylpropiophenone : Bromine increases steric hindrance, slowing Friedel-Crafts acylation but enhancing halogen bonding in crystal packing .
- Chlorinated derivatives (e.g., 3-Chloro-4'-fluoropropiophenone) : Higher electrophilicity but prone to elimination; monitor via ¹H-NMR for β-H shifts .
Q. What methodological pitfalls arise in interpreting ¹⁹F-NMR data?
Q. How to resolve contradictions in reported purity or spectral data?
Q. What experimental designs optimize solvent effects in fluoroketone reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
